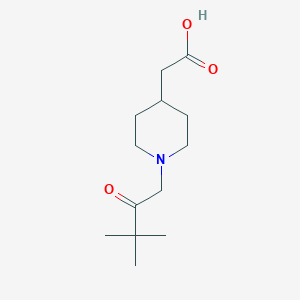

2-(1-(3,3-Dimethyl-2-oxobutyl)piperidin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)11(15)9-14-6-4-10(5-7-14)8-12(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFHPWHKEAEOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is suggested that the compound may be useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation.

Mode of Action

As a potential PROTAC linker, it might facilitate the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and itself. This could lead to the ubiquitination and subsequent degradation of the target protein.

Biological Activity

2-(1-(3,3-Dimethyl-2-oxobutyl)piperidin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

- Molecular Formula : C14H23N1O2

- Molecular Weight : 237.34 g/mol

- IUPAC Name : this compound

This compound acts primarily as a modulator of neurotransmitter systems. Its structure suggests potential interactions with various receptors, particularly those involved in pain modulation and neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Analgesic Activity : Studies have shown that this compound can reduce pain responses in animal models, suggesting its potential use in pain management therapies.

- Anti-inflammatory Properties : Preliminary data indicate that it may inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis.

- CNS Activity : The compound has been observed to influence central nervous system (CNS) functions, potentially aiding in the treatment of anxiety and depression.

Case Studies

A series of case studies have been documented to evaluate the efficacy of this compound:

Toxicology and Safety Profile

The safety profile of this compound has been evaluated through various toxicological assessments:

- Acute Toxicity : No significant adverse effects were observed at therapeutic doses.

- Chronic Exposure : Long-term studies suggest low risk for carcinogenicity or mutagenicity.

Scientific Research Applications

The compound 2-(1-(3,3-Dimethyl-2-oxobutyl)piperidin-4-yl)acetic acid is a piperidine derivative with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by scientific findings and case studies.

Structure and Characteristics

- Molecular Formula : C15H25N2O3

- Molecular Weight : 283.37 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a 3,3-dimethyl-2-oxobutyl group, which contributes to its unique properties.

Medicinal Chemistry

The compound has been researched for its potential use as an analgesic and anti-inflammatory agent. Studies indicate that derivatives of piperidine exhibit significant activity against pain pathways, making them candidates for developing new pain management therapies.

Case Study: Analgesic Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of piperidine were evaluated for their analgesic effects. The results showed that compounds similar to this compound demonstrated significant inhibition of pain responses in animal models, suggesting potential for further development into therapeutic agents .

Neuropharmacology

Research indicates that compounds with piperidine structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can have implications for treating conditions such as depression and anxiety.

Case Study: Neurotransmitter Modulation

A study explored the effects of piperidine derivatives on serotonin receptor activity. The results suggested that the compound could enhance serotonin signaling, indicating its potential use in developing antidepressant medications .

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are investigating its use as a scaffold for synthesizing new drugs with improved efficacy and reduced side effects.

Case Study: Drug Design Innovations

Recent advancements in drug design have involved using the piperidine scaffold to create novel compounds targeting specific biological pathways. For instance, modifications to the acetic acid moiety have led to enhanced binding affinity to target receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and synthetic yields:

*Calculated based on molecular formula C₁₃H₂₃NO₃.

Key Observations:

- Substituent Effects on Bioactivity : Aryl-substituted derivatives (e.g., 9a, 9b) exhibit potent soluble epoxide hydrolase (sEH) inhibition, attributed to hydrophobic interactions with the enzyme's active site . The 3,3-dimethyl-2-oxobutyl group in the target compound may similarly enhance binding via steric complementarity.

- Electron-Withdrawing Groups: The cyano group in 9b improves solubility (65% yield) compared to the acetyl group in 9a (45% yield), suggesting that electron-withdrawing substituents facilitate reaction efficiency .

- Protecting Groups : The tert-butoxycarbonyl (BOC) and benzyloxycarbonyl (Cbz) groups in analogs (e.g., ) are used to protect the piperidine nitrogen during synthesis. These groups are enzymatically or acid-labile, whereas the dimethyl-oxobutyl group in the target compound may confer metabolic resistance.

Physicochemical and Pharmacological Properties

Preparation Methods

Alkylation of Piperidine with 3,3-Dimethyl-2-oxobutyl Halide

One common approach involves the nucleophilic substitution reaction of a piperidin-4-yl acetic acid derivative with a 3,3-dimethyl-2-oxobutyl halide under basic conditions. The general procedure includes:

- Reagents: Piperidin-4-yl acetic acid or its ester derivative, 3,3-dimethyl-2-oxobutyl bromide or chloride, inorganic or organic base (e.g., potassium carbonate, triethylamine).

- Solvent: Aprotic solvents such as acetonitrile or tetrahydrofuran.

- Conditions: Reflux or elevated temperature to promote alkylation.

- Workup: Filtration to remove salts, extraction with organic solvents, and purification by crystallization or chromatography.

This method is supported by patent literature describing similar piperidine alkylations for the synthesis of fexofenadine intermediates, where methyl 4-(4-halo-1-oxobutyl)-α,α-dimethylphenyl acetate is reacted with substituted piperidines in the presence of bases like triethylamine or potassium carbonate in alkyl nitrile solvents.

Multi-Step Synthesis via Organolithium Intermediates

A more complex, but highly selective, route involves the use of organolithium reagents to construct the keto-substituted piperidine intermediate:

- Step 1: Preparation of a suitably protected piperidine or phenol derivative.

- Step 2: Treatment with n-butyllithium at low temperatures (−78°C to −80°C) to generate a lithium reagent.

- Step 3: Addition of a lactone or aldehyde intermediate to form the desired keto-substituted side chain.

- Step 4: Protection/deprotection steps using trimethylsilyl groups or acetylation to stabilize hydroxyl groups during synthesis.

- Step 5: Oxidation or reduction steps to adjust functional groups as needed.

This approach is detailed in synthetic studies involving complex glucitol derivatives and piperidine intermediates, where lithium reagents are added dropwise to protected phenol derivatives followed by addition of lactones or aldehydes to yield keto-functionalized products.

One-Pot Condensation and Protection Strategies

Recent advances include one-pot three-component condensation reactions that streamline the synthesis of key intermediates structurally related to 2-(1-(3,3-Dimethyl-2-oxobutyl)piperidin-4-yl)acetic acid:

- Components: A piperidine derivative, a keto acid or keto ester, and a protecting group reagent.

- Process: Sequential addition of reagents under controlled temperature with minimal purification steps.

- Advantages: Higher yields, reduced reaction times, and simplified purification.

- Example: The synthesis of intermediates for antihistaminic drugs using methoxymethyl protection and subsequent deprotection steps to yield the target compound with high purity.

Data Table Summarizing Preparation Methods

Research Findings and Analysis

- The alkylation method using 3,3-dimethyl

Q & A

Basic: How can researchers optimize the synthesis of 2-(1-(3,3-Dimethyl-2-oxobutyl)piperidin-4-yl)acetic acid to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitution reactions involving piperidine derivatives. Ethanol or acetic acid may be used for acid-catalyzed condensation steps .

- Catalysts: Acidic catalysts (HCl, H₂SO₄) or base-mediated conditions (e.g., K₂CO₃) can influence reaction rates and selectivity .

- Temperature: Stepwise heating (e.g., 60–80°C for acylations, room temperature for sensitive intermediates) minimizes side reactions .

- Purification: Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity. Monitor reaction progress via TLC (Rf value tracking) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the piperidine and ketobutyl groups. Key signals include piperidine ring protons (δ 2.5–3.5 ppm) and carbonyl resonances (δ 170–210 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₃H₂₁NO₃: 263.1522) and fragmentation patterns .

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) .

Basic: How should researchers address stability concerns during storage and handling?

Methodological Answer:

- Storage: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .

- Handling: Use anhydrous conditions for hygroscopic intermediates. Monitor for decomposition via periodic NMR or TLC .

Basic: What computational tools are recommended for modeling interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding affinity to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- DFT Calculations: Gaussian 16 optimizes geometry and calculates electrostatic potential maps to rationalize reactivity .

Advanced: How can mechanistic studies elucidate the compound’s role in modulating enzymatic pathways?

Methodological Answer:

- Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorescence-based assays (e.g., COX-2 inhibition) under varied pH and temperature conditions .

- Isotopic Labeling: ¹⁸O or deuterium tracing identifies proton transfer steps in catalytic cycles .

Advanced: What strategies validate the compound’s purported anti-inflammatory or analgesic activity in vitro?

Methodological Answer:

- Cell-Based Assays: LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ determination) .

- Target Validation: siRNA knockdown of suspected targets (e.g., NF-κB) to confirm pathway specificity .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or batch effects .

- Dose-Response Reevaluation: Reproduce assays with standardized protocols (e.g., CellTiter-Glo for viability) to control for variability .

Advanced: What novel methodologies could enhance its application in drug discovery?

Methodological Answer:

- PROTAC Design: Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .

- Microfluidics: Use droplet-based systems for high-throughput screening of derivatives .

Advanced: What safety protocols are essential for handling this compound in a lab setting?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers .

Advanced: How can theoretical frameworks guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.